3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
5-[[cyclohexyl(methyl)amino]methyl]-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-15(11-6-4-3-5-7-11)9-10-8-12(13(17)18)16(2)14-10/h8,11H,3-7,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSFSMQCQHOHJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(C)C2CCCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676577 | |
| Record name | 3-{[Cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223748-43-3 | |
| Record name | 3-{[Cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Ethyl Acetoacetate with Methylhydrazine
Ethyl acetoacetate reacts with methylhydrazine in ethanol under reflux to form ethyl 1-methyl-1H-pyrazole-5-carboxylate. This reaction proceeds via nucleophilic attack of the hydrazine on the β-ketoester, followed by cyclization and dehydration.
Reaction Conditions:
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Solvent: Ethanol
-
Temperature: Reflux (~78°C)
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Time: 4–6 hours
Mechanistic Insight:
The β-ketoester’s enol form reacts with methylhydrazine, forming a hydrazone intermediate that undergoes cyclization to yield the pyrazole ring. The ester group at position 5 and methyl group at position 1 are introduced simultaneously.
Hydrolysis of the Ester to Carboxylic Acid
The final step involves saponification of the ethyl ester to the carboxylic acid.
Alkaline Hydrolysis
The aminomethylated ester is treated with sodium hydroxide in a methanol-water mixture, followed by acidification to precipitate the product.
Procedure:
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Reaction: Stir the ester with 4 M NaOH in methanol at 20°C for 2 hours.
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Workup: Concentrate under reduced pressure, acidify with HCl (pH = 3), and extract with ethyl acetate.
Characterization Data:
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¹H NMR (CDCl₃): δ 1.25 (t, 3H, ester CH₃), 3.02 (s, 3H, N–CH₃), 3.45 (m, 1H, cyclohexyl), 4.18 (q, 2H, ester OCH₂), 5.21 (s, 2H, N–CH₂–N), 6.78 (s, 1H, pyrazole H-4).
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IR (KBr): 1720 cm⁻¹ (C=O, ester), 1680 cm⁻¹ (C=O, acid post-hydrolysis).
Alternative Synthetic Routes
Pre-functionalization of β-Ketoesters
An alternative strategy involves synthesizing a β-ketoester pre-equipped with the aminomethyl group, followed by cyclization. However, this route is less common due to challenges in stabilizing the functionalized β-ketoester.
Metal-Catalyzed Coupling
Patent literature describes nickel- or copper-catalyzed couplings for introducing substituents to pyrazole derivatives. While untested for this compound, such methods could theoretically install the aminomethyl group via cross-coupling.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the cyclocondensation and Mannich steps could enhance yield and reduce reaction times. For example, a patent using Cu(I) catalysts achieved 78% yield in a scaled-up pyrazole synthesis.
Green Chemistry Metrics
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Solvent Recovery: Ethanol and water are recyclable, reducing waste.
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Catalyst Reuse: Immobilized catalysts (e.g., silica-supported Cu) minimize metal leaching.
Challenges and Optimization
Purification Complexity
The final product often requires chromatography or recrystallization due to polar byproducts. Ethyl acetate/hexane mixtures effectively purify the carboxylic acid.
Stability of Intermediates
The Mannich adduct is hygroscopic; anhydrous conditions during storage prevent hydrolysis.
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | Ethanol, reflux, 6h | 85–90% |
| 2 | Mannich Reaction | Ethanol, 70°C, 8h | 70–75% |
| 3 | Ester Hydrolysis | NaOH/MeOH, 20°C, 2h | 90–93% |
Key Reagents
-
Ethyl acetoacetate
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Methylhydrazine
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Cyclohexyl(methyl)amine
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Formaldehyde
Chemical Reactions Analysis
Types of Reactions
3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyl or methylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation at Position 3
3-((Ethyl(isopropyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- Molecular Weight : 225.29 g/mol (C₁₁H₁₉N₃O₂).
- Key Differences : Replaces the cyclohexyl(methyl)amine with ethyl(isopropyl)amine.
- Impact : Reduced steric bulk and molecular weight may improve aqueous solubility but decrease membrane permeability. The MDL number (MFCD14708257 ) indicates close structural similarity to the target compound (MDL: MFCD14708256) but distinct physicochemical properties .
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- Key Differences: Substitutes the aminomethyl group with a trifluoromethyl moiety.
- Impact: The electron-withdrawing trifluoromethyl group increases acidity (pKa ~2–3), enhancing reactivity in coupling reactions.
Positional Isomerism and Functional Group Modifications
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
- Key Differences : Carboxylic acid at position 4 instead of 5; phenyl groups at positions 1 and 3.
- Impact : Positional isomerism alters electronic distribution, reducing hydrogen-bonding capacity compared to the target compound. The phenyl groups increase hydrophobicity, limiting solubility .
3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- CAS : 117860-55-4.
- Key Differences: Methoxycarbonyl group replaces the aminomethyl substituent.
Aromatic and Heterocyclic Modifications
5-(1,3-Benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxylic acid
- Molecular Weight : 246.22 g/mol (C₁₂H₁₀N₂O₄).
- Key Differences : Benzodioxol ring at position 4.
1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Research Implications
- Pharmacokinetics : The target compound’s cyclohexyl(methyl)amine group balances lipophilicity and solubility, making it suitable for oral bioavailability studies.
- Structure-Activity Relationships (SAR) : Analogs with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced reactivity in amide coupling, critical for prodrug synthesis .
- Biological Targets : Derivatives with aromatic systems (e.g., benzodioxol) are prioritized for GPCR modulation, while halogenated variants (e.g., chloropyridyl) are explored in agrochemistry .
Biological Activity
3-((Cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid, with the CAS number 1223748-43-3, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by relevant case studies and research findings.
- Molecular Formula : C13H21N3O2
- Molecular Weight : 251.32 g/mol
- Structure : The compound features a pyrazole ring substituted with a cyclohexyl(methyl)amino group and a carboxylic acid moiety.
1. Anti-inflammatory Activity
Research indicates that compounds structurally related to pyrazole derivatives exhibit significant anti-inflammatory effects. In particular, studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
These findings suggest that the target compound may possess similar anti-inflammatory properties, although specific data on this compound is limited.
2. Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored extensively. For instance, a study demonstrated that certain pyrazole compounds exhibited antiproliferative activity against various cancer cell lines, including human cervical carcinoma (HeLa) and murine leukemia cells.
While direct studies on the specific compound are sparse, the structural similarities to known active compounds suggest potential efficacy against cancer cells.
3. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been investigated. For example, compounds with similar structures have shown activity against various bacterial strains.
Although there is no direct evidence for the antimicrobial activity of this compound, its structural characteristics align with those of effective antimicrobial agents.
Case Studies
A notable study focused on the synthesis and biological evaluation of related pyrazole compounds. The results indicated that modifications at specific positions on the pyrazole ring could enhance biological activity:
- Study Findings : The introduction of electron-withdrawing groups at certain positions increased potency against cancer cell lines.
- : This suggests that similar modifications in the target compound may yield enhanced biological effects.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis provides insights into how different substituents affect biological activity:
- Cyclohexyl Group : May contribute to hydrophobic interactions, enhancing binding affinity to target proteins.
- Carboxylic Acid Moiety : Likely plays a role in solubility and interaction with biological targets.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid, and how can reaction yields be optimized?
Answer: The synthesis of pyrazole-carboxylic acid derivatives typically involves cyclocondensation, alkylation, and functional group modification. Key steps include:
- Cyclocondensation : Use ethyl acetoacetate and substituted hydrazines (e.g., methyl hydrazine) to form the pyrazole core .
- Mannich Reaction : Introduce the cyclohexyl(methyl)amino group via a three-component reaction with formaldehyde and cyclohexylmethylamine .
- Carboxylation : Oxidize the pyrazole ring using KMnO₄ or perform hydrolysis of ester intermediates .
Q. Optimization Strategies :
- Vary solvents (e.g., DMSO for polar intermediates, ethanol for milder conditions) .
- Adjust reaction temperatures (60–100°C) to balance reactivity and byproduct formation .
- Use catalysts like K₂CO₃ for nucleophilic substitutions .
Table 1 : Example Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, DMF-DMA, 80°C | 72 | |
| Mannich Reaction | Formaldehyde, DCM, RT | 65 | |
| Carboxylation | KMnO₄, H₂O, 70°C | 58 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
Answer:
- FTIR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N-H bend ~1600 cm⁻¹) groups .
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclohexyl protons at δ 1.2–2.0 ppm, pyrazole C5-carboxylic acid at δ 165 ppm) .
- X-ray Diffraction : Resolve ambiguities in stereochemistry or crystallinity .
Q. Resolving Contradictions :
- Cross-validate using multiple techniques (e.g., compare NMR coupling constants with DFT-calculated values) .
- Re-crystallize samples to eliminate solvent interference .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the compound’s reactivity, stability, and interaction with biological targets?
Answer:
- DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Simulate binding affinities with enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina .
- Solvation Models : Apply COSMO-RS to predict solubility in polar/nonpolar solvents .
Q. Key Findings :
Q. What strategies are effective for modifying the substituents (e.g., cyclohexyl, methyl) to enhance bioactivity or alter physicochemical properties?
Answer:
- Substituent Variation :
- Replace cyclohexyl with smaller alkyl groups (e.g., ethyl) to reduce steric hindrance .
- Introduce electron-withdrawing groups (e.g., CF₃) to improve metabolic stability .
- Methodology :
- Use Suzuki-Miyaura coupling for aryl substitutions .
- Employ reductive amination for amine modifications .
Table 2 : Impact of Substituents on Bioactivity
| Substituent | LogP | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Cyclohexyl(methyl) | 2.1 | 0.8 | |
| Isopropyl | 1.9 | 1.2 | |
| Trifluoromethyl | 1.5 | 0.5 |
Q. How can researchers address contradictions in biological activity data across different assay systems?
Answer:
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .
- Metabolic Stability Tests : Perform liver microsome assays to identify rapid degradation pathways .
- Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple concentrations to account for variability .
Case Study : Discrepancies in antibacterial activity were resolved by testing under anaerobic vs. aerobic conditions .
Q. What purification techniques are critical for isolating high-purity samples, particularly for crystallography or in vivo studies?
Answer:
Q. What are the challenges in correlating computational predictions with experimental results for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
